molecular formula C16H12ClFN2O2 B5486452 4-[(4-chloro-2-fluorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(4-chloro-2-fluorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B5486452
M. Wt: 318.73 g/mol
InChI Key: XZLXWLJXKKVAEH-UHFFFAOYSA-N
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Description

Compounds like “4-[(4-chloro-2-fluorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone” belong to a class of organic compounds known as quinoxalinones, which are bicyclic compounds containing a quinoxaline moiety .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, and cyclization . The exact synthesis pathway would depend on the specific substituents and their positions in the molecule.


Molecular Structure Analysis

The molecular structure of such compounds can be confirmed using spectroanalytical data such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and elemental analysis .


Chemical Reactions Analysis

Quinoxalinones can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of aromatic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the solubility can be determined using solubility tests .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the target they interact with. Some quinoxalinone derivatives have shown antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure. Material Safety Data Sheets (MSDS) would provide information on the potential hazards, safe handling procedures, and emergency measures .

Future Directions

The future research on such compounds could focus on exploring their potential biological activities and optimizing their properties for specific applications. This could involve synthesizing new derivatives, studying their interactions with various biological targets, and assessing their efficacy in preclinical and clinical studies .

Properties

IUPAC Name

4-[2-(4-chloro-2-fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O2/c17-11-6-5-10(12(18)8-11)7-16(22)20-9-15(21)19-13-3-1-2-4-14(13)20/h1-6,8H,7,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLXWLJXKKVAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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